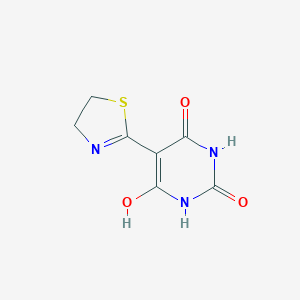![molecular formula C17H17NOS B12638778 3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one CAS No. 919083-32-2](/img/structure/B12638778.png)
3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one is an organic compound that features a unique combination of functional groups, including an anilino group, a phenyl group, and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one typically involves the reaction of 1-(2-chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one with aniline. The reaction is carried out in the presence of acidic silica and anhydrous aluminum chloride . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The anilino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of anilino derivatives.
Aplicaciones Científicas De Investigación
3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s anilino group can interact with enzymes or receptors, leading to modulation of their activity. The methylsulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Anilino-2-(methylsulfanyl)quinazolines: These compounds share the anilino and methylsulfanyl groups and have shown similar biological activities.
2-(Methylsulfanyl)quinazolin-4(3H)-one: This compound has a similar structure and is used in the design of drugs with different mechanisms of action.
Uniqueness
3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
919083-32-2 |
|---|---|
Fórmula molecular |
C17H17NOS |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
3-(2-methylsulfanylanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C17H17NOS/c1-13(12-16(19)14-8-4-3-5-9-14)18-15-10-6-7-11-17(15)20-2/h3-12,18H,1-2H3 |
Clave InChI |
IOZMSSXYHBBRMM-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638695.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12638702.png)
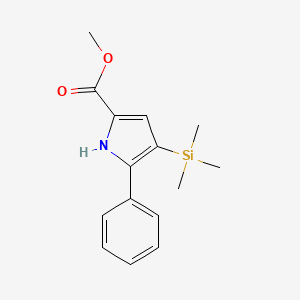

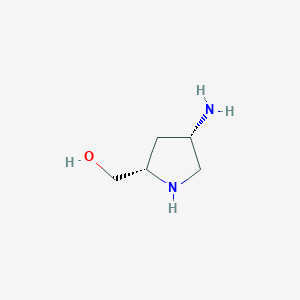
![4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine](/img/structure/B12638731.png)
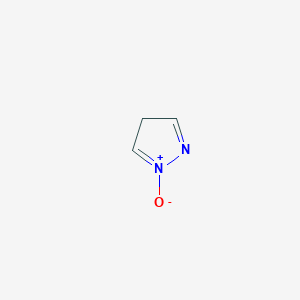
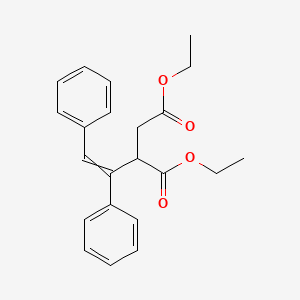

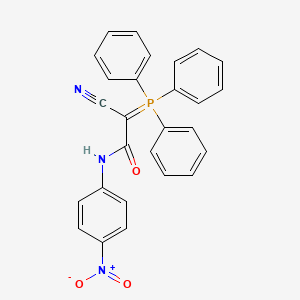
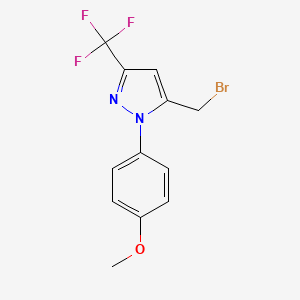

![2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride](/img/structure/B12638771.png)
